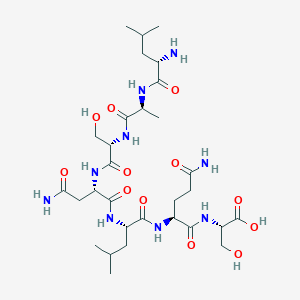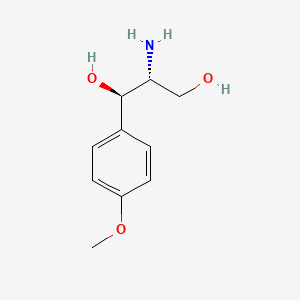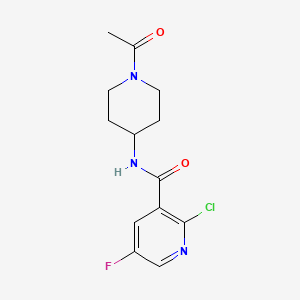![molecular formula C11H11ClN2O2S B14184030 4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole CAS No. 918967-67-6](/img/structure/B14184030.png)
4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a chloromethyl group and a methanesulfonyl phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid.
Attachment of the Methanesulfonyl Phenyl Group: This step involves the reaction of the pyrazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanesulfonyl group.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and amines.
科学研究应用
4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity. The methanesulfonyl group can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-(Methanesulfonyl)benzoyl chloride
- 4-(Methylsulfonyl)phenylacetic acid
Uniqueness
4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole is unique due to the presence of both a chloromethyl group and a methanesulfonyl phenyl group on the pyrazole ring
属性
CAS 编号 |
918967-67-6 |
|---|---|
分子式 |
C11H11ClN2O2S |
分子量 |
270.74 g/mol |
IUPAC 名称 |
4-(chloromethyl)-1-(4-methylsulfonylphenyl)pyrazole |
InChI |
InChI=1S/C11H11ClN2O2S/c1-17(15,16)11-4-2-10(3-5-11)14-8-9(6-12)7-13-14/h2-5,7-8H,6H2,1H3 |
InChI 键 |
UIPKZLABRKFIBG-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2',2'-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5'-[1,3]dioxane]](/img/structure/B14183950.png)
![2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14183953.png)
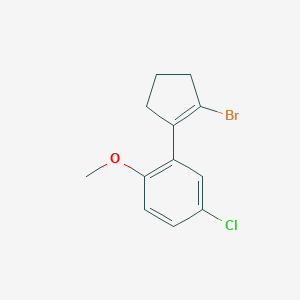
![N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14183984.png)
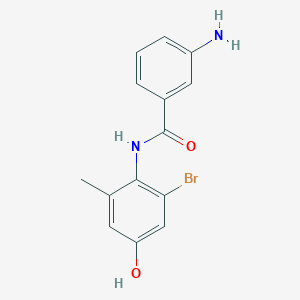
![Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate](/img/structure/B14183992.png)
![Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]-](/img/structure/B14183996.png)
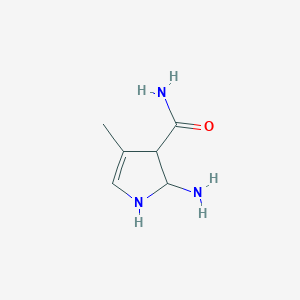
![(3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14184009.png)

